molecular formula C20H16Na2O4 B580478 Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate CAS No. 82767-90-6

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

Cat. No.: B580478
CAS No.: 82767-90-6
M. Wt: 366.3 g/mol
InChI Key: HYTWSZKAHPYXCU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracene-9,10-dipropionic acid disodium salt is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of anthracene-9,10-dipropionic acid, which is then converted to its disodium salt form. The reaction conditions often involve the use of solvents such as methanol and water, and the process is carried out under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of anthracene-9,10-dipropionic acid disodium salt involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is purified through crystallization and filtration techniques to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-dipropionic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Mechanism of Action

The primary mechanism of action of anthracene-9,10-dipropionic acid disodium salt involves its ability to generate singlet oxygen upon exposure to light. This singlet oxygen can then react with various biological molecules, leading to oxidative stress and other effects. The compound targets molecular pathways involving reactive oxygen species and is used to study these pathways in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene-9,10-dipropionic acid disodium salt is unique due to its high solubility in water and its ability to act as a singlet oxygen sensitizer. This makes it particularly useful in aqueous environments and in studies involving oxidative stress and photodynamic therapy .

Biological Activity

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate, also known as anthracene-9,10-dipropionic acid disodium salt, is a compound that has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, potential applications in medical and environmental fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H16Na2O4C_{20}H_{16}Na_2O_4 and a molecular weight of approximately 366.32 g/mol. Its structure features an anthracene backbone with two propanoate groups that enhance solubility in aqueous environments. This solubility is critical for its application in biological systems and photodynamic therapy.

Biological Activity

The compound exhibits several biological activities attributed to its anthracene core:

  • Fluorescent Properties : this compound acts as a fluorescent probe due to its ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications.
  • Photodynamic Therapy (PDT) : The compound has been studied for its potential in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer therapies. This mechanism is crucial for its application in treating tumors and other malignancies.
  • DNA Interaction : Research indicates that compounds with anthracene moieties can intercalate with DNA, potentially disrupting cellular processes and exhibiting antitumor properties. This interaction suggests a pathway for therapeutic applications in oncology.

Case Studies and Experimental Data

  • Reactive Oxygen Species Generation : Studies have shown that this compound can generate singlet oxygen (1O2^1O_2) when exposed to light. This generation of 1O2^1O_2 has implications for both therapeutic applications and understanding oxidative stress in biological systems .
  • Binding Affinity Studies : Using fluorescence spectroscopy, researchers have investigated the binding affinity of this compound with various biomolecules, including proteins and nucleic acids. These studies help elucidate the mechanisms by which the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other anthracene derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC20H16Na2O4C_{20}H_{16}Na_2O_4Dual propanoate groups enhance solubility
AnthraceneC14H10C_{14}H_{10}Basic structure without substituents
Anthracene-9,10-dipropionic AcidC20H18O4C_{20}H_{18}O_4Contains two propionic acid groups
Sodium Anthraquinone-2-sulfonateC14H9NaO3SC_{14}H_{9}NaO_3SSulfonated derivative with different solubility

This comparison highlights the unique characteristics of this compound that contribute to its enhanced reactivity and solubility compared to simpler anthracene derivatives.

Applications

The versatile properties of this compound enable its use across various fields:

  • Biomedical Research : As a fluorescent probe for imaging and diagnostics.
  • Therapeutics : In photodynamic therapy for cancer treatment.
  • Material Science : In organic light-emitting diodes (OLEDs), leveraging its luminescent properties.

Properties

IUPAC Name

disodium;3-[10-(2-carboxylatoethyl)anthracen-9-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4.2Na/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17;;/h1-8H,9-12H2,(H,21,22)(H,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTWSZKAHPYXCU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate

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